Angulatin G
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Overview
Description
Preparation Methods
Angulatin G is primarily isolated from natural sources, specifically the root bark of Celastrus angulatus . The extraction process involves macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Angulatin G undergoes various chemical reactions typical of sesquiterpene polyol esters. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ester groups present in the molecule.
Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically modified sesquiterpene esters with altered functional groups .
Scientific Research Applications
Angulatin G has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of sesquiterpene polyol esters.
Biology: This compound is studied for its insecticidal properties and its potential use in pest control.
Industry: Its insecticidal properties make it a candidate for developing natural insecticides.
Mechanism of Action
The insecticidal activity of Angulatin G is primarily due to its ability to interfere with the nervous system of insects. It targets specific molecular pathways involved in neurotransmission, leading to paralysis and death of the insect . The exact molecular targets and pathways are still under investigation, but it is believed to interact with ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
Angulatin G is part of a group of sesquiterpene polyol esters isolated from Celastrus angulatus. Similar compounds include:
Celangulatin C: Exhibits insecticidal activity with a different potency profile.
Celangulatin F: Known for its insecticidal properties and different structural features.
Angulatin A: Another sesquiterpene polyol ester with insecticidal activity.
Compared to these compounds, this compound has a unique β-dihydroagarofuran skeleton, which contributes to its distinct insecticidal properties .
Properties
Molecular Formula |
C32H42O15 |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,9R,12R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |
InChI |
InChI=1S/C32H42O15/c1-15(2)27(37)45-23-22-25(44-19(6)36)32(47-29(22,7)8)30(9,39)12-21(42-17(4)34)24(43-18(5)35)31(32,14-41-16(3)33)26(23)46-28(38)20-10-11-40-13-20/h10-11,13,15,21-26,39H,12,14H2,1-9H3/t21-,22+,23?,24-,25+,26-,30-,31-,32-/m0/s1 |
InChI Key |
BSGVOIAUGJYRQO-JHUQJIJHSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1[C@@H]2[C@H]([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@H]1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |
Origin of Product |
United States |
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